2-{[(1,3-Dioxolan-4-yl)methyl](methyl)amino}ethan-1-ol
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Overview
Description
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is a chemical compound with the molecular formula C7H15NO3 It features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol typically involves the reaction of 1,3-dioxolane derivatives with aminoethanol. One common method is the reaction of 1,3-dioxolane-4-methanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms with altered functional groups
Substitution: New compounds with substituted functional groups
Scientific Research Applications
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
2-{(1,3-Dioxolan-4-yl)methylamino}ethan-1-ol is unique due to its specific combination of a 1,3-dioxolane ring and an aminoethanol group
Properties
CAS No. |
88774-36-1 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[1,3-dioxolan-4-ylmethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C7H15NO3/c1-8(2-3-9)4-7-5-10-6-11-7/h7,9H,2-6H2,1H3 |
InChI Key |
VRLCIVQGCLRPQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1COCO1 |
Origin of Product |
United States |
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